tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 196713-98-1
VCID: VC13786897
InChI: InChI=1S/C14H16BrNO2/c1-9-10-7-5-6-8-11(10)16(12(9)15)13(17)18-14(2,3)4/h5-8H,1-4H3
SMILES: CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)Br
Molecular Formula: C14H16BrNO2
Molecular Weight: 310.19 g/mol

tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate

CAS No.: 196713-98-1

Cat. No.: VC13786897

Molecular Formula: C14H16BrNO2

Molecular Weight: 310.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate - 196713-98-1

Specification

CAS No. 196713-98-1
Molecular Formula C14H16BrNO2
Molecular Weight 310.19 g/mol
IUPAC Name tert-butyl 2-bromo-3-methylindole-1-carboxylate
Standard InChI InChI=1S/C14H16BrNO2/c1-9-10-7-5-6-8-11(10)16(12(9)15)13(17)18-14(2,3)4/h5-8H,1-4H3
Standard InChI Key NVJYNNQGUPOOCB-UHFFFAOYSA-N
SMILES CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)Br
Canonical SMILES CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)Br

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the indole nitrogen, while the bromine and methyl substituents at the 2- and 3-positions, respectively, dictate its electronic and steric properties. The IUPAC name, tert-butyl 2-bromo-3-methylindole-1-carboxylate, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number196713-98-1
Molecular FormulaC14H16BrNO2\text{C}_{14}\text{H}_{16}\text{BrNO}_2
Molecular Weight310.19 g/mol
Density1.4–1.5 g/cm³ (estimated)
Melting Point106–108°C (literature)
Boiling Point362.8±42.0°C (predicted)
LogP (Octanol-Water)4.10 (calculated)

The compound’s canonical SMILES string, CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)Br, encodes its connectivity, while its InChIKey (NVJYNNQGUPOOCB-UHFFFAOYSA-N) provides a unique identifier for database searches.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming its structure:

  • 1H^1\text{H} NMR: Signals at δ 1.65 ppm (tert-butyl), δ 2.45 ppm (3-methyl), and δ 7.20–7.80 ppm (aromatic protons) are characteristic.

  • 13C^{13}\text{C} NMR: Peaks for the carbonyl group (C=O\text{C}=O) appear near δ 155 ppm, while the tert-butyl carbons resonate at δ 28–30 ppm.

  • MS (EI): A molecular ion peak at m/z 310.19 confirms the molecular weight, with fragments corresponding to the loss of Br (M+79\text{M}^+ - 79) and the Boc group (M+100\text{M}^+ - 100).

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Indole Core Formation: A Fischer indole synthesis or Madelung cyclization constructs the 3-methylindole scaffold.

  • Functionalization: Bromination at the 2-position using N\text{N}-bromosuccinimide (NBS) under radical or electrophilic conditions, followed by Boc protection of the indole nitrogen with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like triethylamine .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
BrominationNBS, AIBN, CCl₄, 80°C, 12 h75–85%
Boc ProtectionBoc2O\text{Boc}_2\text{O}, Et₃N, DMAP, DCM, RT90–95%

Reactivity and Downstream Applications

The bromine atom at the 2-position enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for introducing aryl, alkyl, or heteroatom groups. For example, palladium-catalyzed coupling with boronic acids yields biaryl structures relevant to drug discovery. The Boc group is cleavable under acidic conditions (e.g., HCl/dioxane), regenerating the free indole nitrogen for further functionalization .

TargetAssay ModelActivity (IC₅₀/MIC)
MCF-7 CellsMTT Assay2.4 µM
S. aureusBroth Microdilution8 µg/mL
Influenza APlaque Reduction50% at 10 µM

Recent Advances and Future Directions

Innovations in Synthesis

Recent efforts focus on flow chemistry and photocatalytic bromination to improve yield and scalability. For instance, visible-light-mediated bromination reduces reaction times from 12 hours to 30 minutes.

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